molecular formula C23H17F3N2O3S B11322166 7-methoxy-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide

7-methoxy-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide

Cat. No.: B11322166
M. Wt: 458.5 g/mol
InChI Key: WOWFWXIBUJVPGL-UHFFFAOYSA-N
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Description

7-methoxy-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide is a complex organic compound that features a benzoxepine core, a thiazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

7-methoxy-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methoxy-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins . The thiazole ring can also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methoxy-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide is unique due to its combination of a benzoxepine core, a thiazole ring, and a trifluoromethyl group. This combination of structural features can confer unique properties, such as enhanced stability, reactivity, and bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H17F3N2O3S

Molecular Weight

458.5 g/mol

IUPAC Name

7-methoxy-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C23H17F3N2O3S/c1-30-18-5-6-20-16(12-18)11-15(7-8-31-20)21(29)28-22-27-13-19(32-22)10-14-3-2-4-17(9-14)23(24,25)26/h2-9,11-13H,10H2,1H3,(H,27,28,29)

InChI Key

WOWFWXIBUJVPGL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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